N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide
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Overview
Description
N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide: is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a cyanomethyl group, a hydroxy group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methylquinoline-3-carboxylic acid with cyanomethylating agents under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanomethyl group. The reaction is carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to modulate biological pathways is of significant interest in pharmacology.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-2-hydroxyquinoline-3-carboxamide
- N-(cyanomethyl)-4-methylquinoline-3-carboxamide
Comparison: N-(cyanomethyl)-2-hydroxy-4-methylquinoline-3-carboxamide is unique due to the presence of both a hydroxy group and a carboxamide group on the quinoline core This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its analogs
Properties
IUPAC Name |
N-(cyanomethyl)-4-methyl-2-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-9-4-2-3-5-10(9)16-13(18)11(8)12(17)15-7-6-14/h2-5H,7H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIFJCZQUFTLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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